molecular formula C6H6NO5P B12556190 4-Pyridinecarboxylic acid, 2-phosphono- CAS No. 145432-85-5

4-Pyridinecarboxylic acid, 2-phosphono-

Cat. No.: B12556190
CAS No.: 145432-85-5
M. Wt: 203.09 g/mol
InChI Key: ZMCAINOXOYYNQO-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 2-phosphono- is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a phosphono group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-phosphono- typically involves the functionalization of pyridine derivatives. One common method involves the reaction of pyridine-4-carboxylic acid with phosphorous reagents under controlled conditions. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating or the use of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxylic acid, 2-phosphono- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4-pyridinecarboxylic acid, 2-phosphono- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Pyridinecarboxylic acid, 2-phosphono- is unique due to the presence of both carboxylic acid and phosphono groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

145432-85-5

Molecular Formula

C6H6NO5P

Molecular Weight

203.09 g/mol

IUPAC Name

2-phosphonopyridine-4-carboxylic acid

InChI

InChI=1S/C6H6NO5P/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12)

InChI Key

ZMCAINOXOYYNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)P(=O)(O)O

Origin of Product

United States

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